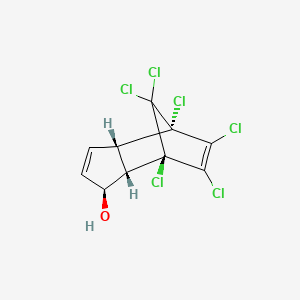
Hydroxychlordene
Vue d'ensemble
Description
It is a derivative of chlordene, a component of the pesticide chlordaneThis compound is of interest due to its environmental persistence and potential biological effects .
Applications De Recherche Scientifique
Hydroxychlordene has several scientific research applications, including:
Environmental Chemistry: Studying the degradation pathways of organochlorine pesticides.
Bioremediation: Utilizing bacteria and fungi to degrade heptachlor and its metabolites in contaminated soils.
Toxicology: Investigating the toxic effects of this compound and its role in the persistence of organochlorine pesticides in the environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxychlordene can be synthesized through the biotransformation of heptachlor by soil bacteria. This process involves the hydroxylation of heptachlor at the C1 position, resulting in the formation of this compound. The reaction conditions typically involve the use of specific bacterial strains capable of degrading heptachlor under aerobic conditions .
Industrial Production Methods: Industrial production of this compound is not common due to its primary role as a metabolite rather than a commercially valuable compound. its production can be facilitated through microbial treatment of heptachlor-contaminated soils, utilizing bacteria or fungi that can metabolize heptachlor into this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxychlordene undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form epoxides.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize this compound to its epoxide form.
Reduction: Reducing agents like sodium borohydride can be employed, although this is less typical.
Substitution: Nucleophilic reagents can facilitate substitution reactions, often under basic conditions.
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Dechlorinated Products: Resulting from substitution reactions.
Hydroxy Derivatives: Produced through further hydroxylation.
Mécanisme D'action
The mechanism of action of hydroxychlordene involves its interaction with biological systems, primarily through its role as a metabolite of heptachlor. This compound can undergo further metabolic transformations, leading to the formation of less toxic compounds. The molecular targets and pathways involved include:
Hydroxylation: Conversion of heptachlor to this compound by bacterial enzymes.
Epoxidation: Formation of epoxides through oxidation reactions.
Dechlorination: Removal of chlorine atoms through microbial activity
Comparaison Avec Des Composés Similaires
Hydroxychlordene is similar to other organochlorine compounds such as:
Heptachlor: The parent compound from which this compound is derived.
Chlordane: A related pesticide with similar chemical structure.
Heptachlor Epoxide: Another metabolite of heptachlor, formed through epoxidation.
Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the degradation of heptachlor. Unlike heptachlor epoxide, which is more persistent and toxic, this compound can be further metabolized into less harmful products .
Propriétés
IUPAC Name |
(1R,2S,3S,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4-,5-,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCIPIEEBVRNY-LDSHLKOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030921 | |
| Record name | Hydroxychlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24009-05-0 | |
| Record name | Hydroxychlordene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxychlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCHLORDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S17V1MYAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


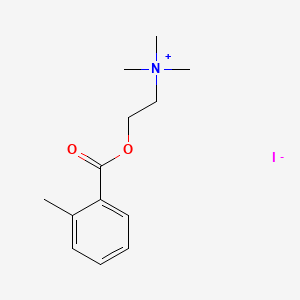
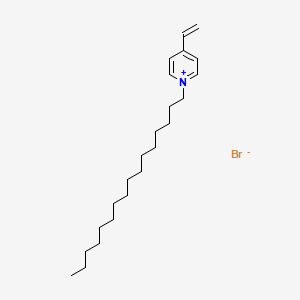
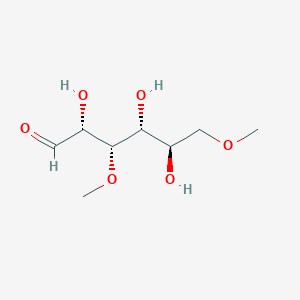
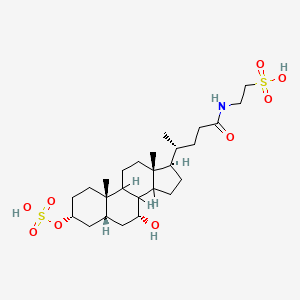
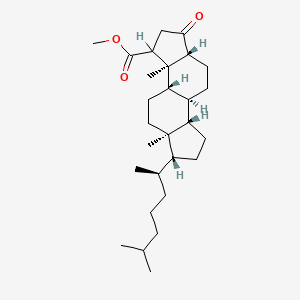
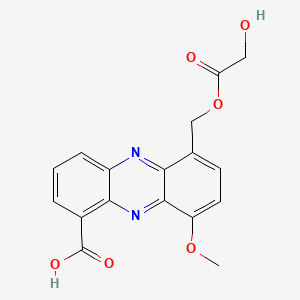

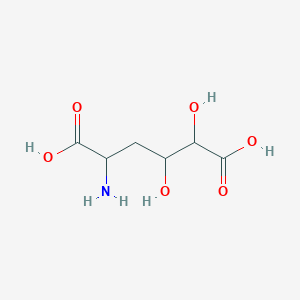

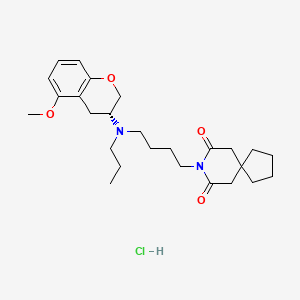
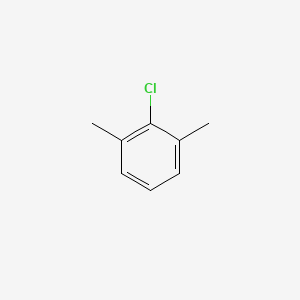
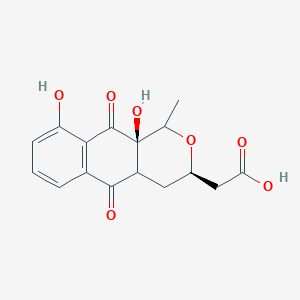
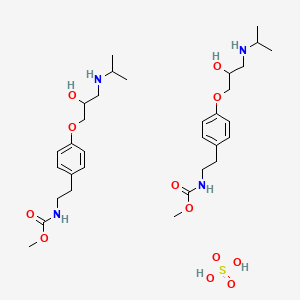
![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)
